Calcium dichromate

Overview

Description

Calcium dichromate, with the chemical formula ( \text{CaCr}_2\text{O}_7 ), is an inorganic compound that consists of calcium and dichromate ions. It is a bright orange-red solid that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various industrial and laboratory applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium dichromate can be synthesized through the reaction of calcium chloride with sodium dichromate in an aqueous solution. The reaction is as follows: [ \text{CaCl}_2 + \text{Na}_2\text{Cr}_2\text{O}_7 \rightarrow \text{CaCr}_2\text{O}_7 + 2\text{NaCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting calcium hydroxide with chromic acid. The reaction conditions typically involve controlled temperatures and pH levels to ensure the complete conversion of reactants to the desired product.

Types of Reactions:

Oxidation: this compound is a strong oxidizing agent and can oxidize various organic and inorganic substances.

Reduction: In acidic conditions, this compound can be reduced to chromium(III) ions.

Substitution: It can participate in substitution reactions where the dichromate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include sulfuric acid and hydrogen peroxide. The reaction conditions often involve acidic environments.

Reduction Reactions: Reducing agents such as sulfur dioxide or ferrous sulfate are used under acidic conditions.

Major Products:

Oxidation: The major products are typically oxidized forms of the reactants, such as carbon dioxide from organic compounds.

Reduction: The major product is chromium(III) sulfate when reduced by sulfur dioxide in the presence of sulfuric acid.

Scientific Research Applications

Calcium dichromate has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in various chemical reactions and analytical procedures.

Biology: It is employed in staining techniques for microscopy to highlight cellular structures.

Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to induce oxidative stress in cells.

Industry: It is used in the production of pigments, corrosion inhibitors, and in the tanning of leather.

Mechanism of Action

The primary mechanism by which calcium dichromate exerts its effects is through its strong oxidizing properties. It can transfer oxygen atoms to other substances, thereby oxidizing them. This process involves the reduction of the dichromate ion to chromium(III) ions. The molecular targets include various organic and inorganic molecules that can undergo oxidation.

Comparison with Similar Compounds

- Potassium Dichromate (( \text{K}_2\text{Cr}_2\text{O}_7 ))

- Sodium Dichromate (( \text{Na}_2\text{Cr}_2\text{O}_7 ))

- Ammonium Dichromate (( \text{(NH}_4\text{)_2Cr}_2\text{O}_7 ))

Comparison:

- Oxidizing Strength: Calcium dichromate is comparable to other dichromates in terms of oxidizing strength.

- Solubility: It is more soluble in water compared to potassium dichromate but less soluble than sodium dichromate.

- Industrial Use: While potassium and sodium dichromates are more commonly used in industrial applications, this compound is preferred in specific scenarios where calcium ions are beneficial.

This compound stands out due to its unique combination of properties, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Calcium dichromate (CaCr₂O₇) is a highly toxic inorganic compound with significant biological activity, primarily due to its hexavalent chromium content. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating its potential to cause cancer in humans. This article reviews the biological activity of this compound, focusing on its cytotoxicity, genotoxicity, and associated health risks based on diverse research findings.

This compound appears as a bright orange to yellow crystalline solid and is soluble in water. It is commonly used in various industrial applications, including leather tanning, dyeing, and as a corrosion inhibitor. However, its hazardous nature necessitates careful handling and regulation.

Mechanisms of Toxicity

The toxicity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage. The following table summarizes key findings from various studies on the biological effects of this compound:

| Study | Model | Findings |

|---|---|---|

| Bagchi et al. (2009) | HepG2 cells | Induced cytotoxicity with LD50 values of 8.83 ± 0.89 μg/ml after 24 hours; significant increase in malondialdehyde (MDA) levels indicating lipid peroxidation. |

| ATSDR (2021) | Animal models | Chronic exposure led to lung tumors in mice; respiratory issues at low exposure levels (≥0.2 mg/m³). |

| EPA (2021) | Rats and mice | Histopathological changes observed in gastrointestinal tracts after prolonged exposure; LOAEL identified at 3.5 mg/kg/day for duodenal histiocytic infiltration. |

Cytotoxicity and Genotoxicity

Research indicates that this compound exerts potent cytotoxic effects on various cell types, including liver carcinoma cells (HepG2). The cytotoxicity is mediated through oxidative stress mechanisms that result in DNA damage. In vitro studies have demonstrated that exposure to this compound leads to:

- Increased ROS Production : Elevated ROS levels contribute to oxidative stress, which is linked to cellular damage.

- DNA Damage : Comet assays reveal significant DNA strand breaks in exposed cells, correlating with increased tail DNA percentages.

- Lipid Peroxidation : A marked increase in MDA levels serves as an indicator of oxidative damage.

Case Studies

- HepG2 Cell Study : A study assessing the impact of potassium dichromate (a related compound) on HepG2 cells found that exposure resulted in significant cytotoxic effects, with LD50 values indicating high toxicity levels. The study highlighted the role of oxidative stress and DNA damage as primary mechanisms of toxicity .

- Animal Studies : In animal models, chronic exposure to chromium(VI) compounds, including this compound, has been linked to respiratory issues and increased tumor incidence. For instance, mice exposed to 4.3 mg/m³ exhibited a 2.8-fold greater incidence of lung tumors compared to controls . Histopathological evaluations revealed reversible fibrosis and hyperplasia at specific exposure levels .

Health Risks

Chronic exposure to this compound can lead to severe health consequences, including:

- Respiratory Diseases : Inhalation can cause lung irritation, fibrosis, and increased risk of lung cancer.

- Dermatological Reactions : Skin contact may result in allergic reactions or sensitization dermatitis.

- Kidney Damage : Long-term exposure can impair renal function.

Properties

IUPAC Name |

calcium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2Cr.7O/q+2;;;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMISVBXFFXBNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

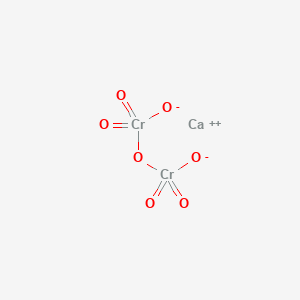

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCr2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051719 | |

| Record name | Calcium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trihydrate: Brownish-red deliquescent solid; Soluble in water; [Hawley] Trihydrate: orange-red solid; Not hygroscopic if pure; [Merck Index] | |

| Record name | Calcium dichromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14307-33-6 | |

| Record name | Calcium dichromate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014307336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2Cr2O7), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXJ6T6P0L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.